molecular formula C28H33N3O4S B2856549 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 391867-67-7

4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2856549
CAS No.: 391867-67-7
M. Wt: 507.65
InChI Key: BALYAVADMSTRNK-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group at the 4-position of the benzamide core and a 1-ethyl-2-oxo-benzo[cd]indol-6-yl substituent.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O4S/c1-6-31-25-15-14-24(22-8-7-9-23(26(22)25)28(31)33)29-27(32)20-10-12-21(13-11-20)36(34,35)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYAVADMSTRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzoindole Core: The benzoindole moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction. This

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s diisobutylsulfamoyl group increases steric hindrance compared to the chloro or nitro substituents in analogs.
  • The benzo[cd]indol system in the target and ’s compound may enhance planar interactions relative to the quinoline in .

Physicochemical Properties

Predicted properties based on substituent effects:

Property Target Compound Compound Compound
LogP (lipophilicity) High (diisobutyl increases logP) Moderate (chloro) Low (polar nitro group)
Solubility (aq.) Low (bulky hydrophobic groups) Moderate Moderate (nitro enhances)
Hydrogen Bond Acceptors 6 4 5

Research Findings

  • Synthetic Challenges: The benzo[cd]indol scaffold in the target compound and may require multi-step syntheses, whereas quinoline derivatives (e.g., ) are more accessible.
  • SAR Trends : Bulkier substituents (e.g., diisobutylsulfamoyl) may reduce solubility but improve target binding affinity in hydrophobic pockets.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[cd]indol-6-amine core. Key steps include:

Sulfamoylation : Introducing the N,N-diisobutylsulfamoyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as a base) .

Benzamide Coupling : Reacting the sulfamoylated intermediate with 4-carboxybenzoyl chloride using coupling agents like HATU or DCC in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Parameters :

  • Temperature control during sulfamoylation to avoid side reactions.
  • Catalyst selection (e.g., DMAP for acylations) to improve yields .

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and benzamide linkages (e.g., sulfonamide protons at δ 3.1–3.5 ppm; aromatic protons in benzo[cd]indole at δ 7.2–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at ~550–600 Da) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace diisobutylsulfamoyl with dimethylsulfamoyl or aryl groups) .

Biological Assays :

  • Kinase Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to compare IC50 values .

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Advanced: How should researchers resolve contradictions in bioassay data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and cell line authenticity .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., Western blotting alongside fluorescence assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(dimethylsulfamoyl)-benzamide derivatives) to identify trends .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .
  • Cellular Uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility .
    • Replace metabolically labile groups (e.g., ethyl with trifluoroethyl) to reduce CYP450-mediated oxidation .
  • In Vivo Testing :
    • Pharmacokinetic profiling in rodent models (e.g., Cmax, t1/2) after oral/intravenous administration .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • By-Products :
    • Unreacted sulfonyl chloride (detected via TLC, Rf ~0.7 in ethyl acetate).
    • Hydrolyzed benzamide (removed via acidic wash) .
  • Mitigation :
    • Use of scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

Advanced: Which computational methods predict target protein interactions?

Methodological Answer:

  • Molecular Docking : Glide or GOLD software to model binding to kinases (e.g., PDB ID 3LZE) .
  • Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability .
  • QSAR Models : Partial least squares regression to link substituent descriptors (e.g., logP, polar surface area) to activity .

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